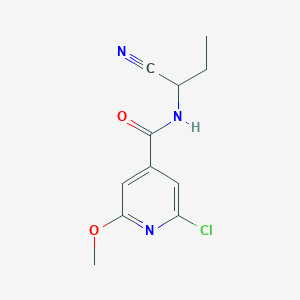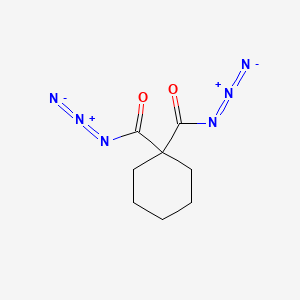
Cyclohexane-1,1-dicarbonyl diazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane-1,1-dicarbonyl diazide is an organic compound characterized by the presence of two azide groups attached to a cyclohexane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexane-1,1-dicarbonyl diazide can be synthesized through the reaction of cyclohexane-1,1-dicarboxylic acid with sodium azide in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, with the azide groups being introduced via nucleophilic substitution .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexane-1,1-dicarbonyl diazide undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Cycloaddition Reactions: The azide groups can participate in cycloaddition reactions, forming triazoles in the presence of alkynes.
Common Reagents and Conditions:
Substitution: Sodium azide, thionyl chloride.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Cycloaddition: Copper(I) catalysts for click chemistry reactions.
Major Products:
Substitution: Various substituted cyclohexane derivatives.
Reduction: Cyclohexane-1,1-diamine.
Cycloaddition: Cyclohexane-1,1-dicarbonyl triazoles.
Applications De Recherche Scientifique
Cyclohexane-1,1-dicarbonyl diazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of azide-based bioorthogonal chemistry, which allows for the labeling and tracking of biomolecules in living systems.
Medicine: Potential use in drug development, particularly in the design of prodrugs that release active compounds upon reduction of the azide groups.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of cyclohexane-1,1-dicarbonyl diazide primarily involves the reactivity of the azide groups. These groups can undergo nucleophilic substitution, reduction, or cycloaddition, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced during the process .
Comparaison Avec Des Composés Similaires
Cyclohexane-1,1-dicarboxylic acid: The parent compound from which cyclohexane-1,1-dicarbonyl diazide is derived.
Cyclohexane-1,1-dicarbonyl dichloride: Another derivative with chlorine atoms instead of azide groups.
Cyclohexane-1,3-dione derivatives: Compounds with similar cyclohexane rings but different functional groups.
Uniqueness: this compound is unique due to the presence of two azide groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various reactions, including cycloaddition and reduction, sets it apart from other cyclohexane derivatives .
Propriétés
Numéro CAS |
144817-17-4 |
|---|---|
Formule moléculaire |
C8H10N6O2 |
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
cyclohexane-1,1-dicarbonyl azide |
InChI |
InChI=1S/C8H10N6O2/c9-13-11-6(15)8(7(16)12-14-10)4-2-1-3-5-8/h1-5H2 |
Clé InChI |
KNSYHHMBTFKAGJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
![Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B12545801.png)
![2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate](/img/structure/B12545812.png)
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)
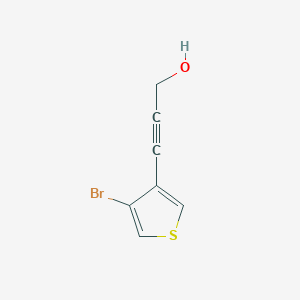

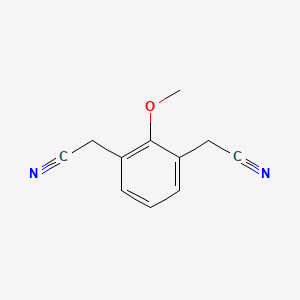
![4(3H)-Quinazolinone, 3-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B12545835.png)
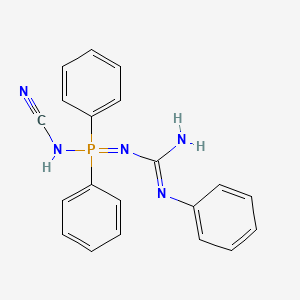
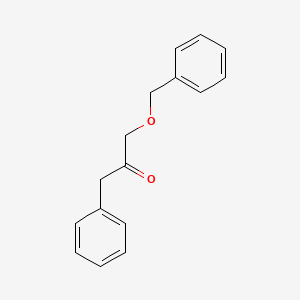

![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)
